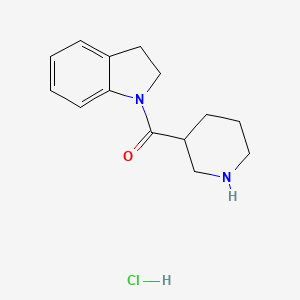

2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride

Description

2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride is a heterocyclic compound featuring a 2,3-dihydroindole scaffold linked to a piperidine ring via a methanone group. This structure is common in neuroactive and receptor-targeting molecules due to the indole moiety’s aromaticity and the piperidine ring’s conformational flexibility, which can enhance binding to biological targets such as serotonin or dopamine receptors . The hydrochloride salt improves solubility, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name |

2,3-dihydroindol-1-yl(piperidin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c17-14(12-5-3-8-15-10-12)16-9-7-11-4-1-2-6-13(11)16;/h1-2,4,6,12,15H,3,5,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFKYGAIAVBHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)N2CCC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-68-0 | |

| Record name | Methanone, (2,3-dihydro-1H-indol-1-yl)-3-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

The compound 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride, also known as Indolin-1-yl(piperidin-3-yl)methanone hydrochloride, is a derivative of indole. Indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets to exert these effects.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may affect multiple pathways.

Pharmacokinetics

Indole is known to be a biologically active pharmacophore and is highly soluble in water and other polar solvents, which may influence the bioavailability of this compound.

Result of Action

Given the broad range of biological activities associated with indole derivatives, it is likely that this compound may have diverse effects at the molecular and cellular levels.

Biological Activity

2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₄H₁₉ClN₂O

- CAS Number : 1220033-68-0

- Molecular Weight : 270.77 g/mol

The compound features an indole ring fused with a piperidine moiety, contributing to its biological activity. Its hydrochloride salt form enhances solubility, making it suitable for various pharmacological studies.

Anticancer Properties

Recent studies have indicated that derivatives of indole compounds exhibit significant anticancer activity. For instance, research on related compounds has shown that they can inhibit cancer cell proliferation in various types of cancer, including colon and breast cancers. The mechanism often involves the modulation of apoptosis pathways and the inhibition of key signaling proteins involved in tumor growth.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone | Colon carcinoma (HCT-15) | <10 | Apoptosis induction |

| Related indole derivatives | Breast carcinoma (MCF-7) | 5-15 | Cell cycle arrest |

Neuropharmacological Effects

The compound shows promise as a neuropharmacological agent. It has been studied for its interaction with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation. High affinity for this receptor suggests potential applications in treating depression and cognitive disorders.

Case Study : A study demonstrated that derivatives with structural similarities to 2,3-Dihydro-1H-indol-1-yl(3-piperidinyl)methanone exhibited enhanced binding affinity to the 5-HT6 receptor, leading to improved cognitive performance in animal models .

Anticonvulsant Activity

Research has also explored the anticonvulsant properties of similar indole compounds. These studies suggest that the mechanism may involve modulation of neurotransmitter release and inhibition of excitatory pathways in the brain.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : Interaction with serotonin receptors alters neurotransmitter dynamics.

- Apoptotic Pathways : Induction of apoptosis in cancer cells through activation of caspases.

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest.

Safety and Toxicity

While promising, the safety profile of this compound needs thorough evaluation. Preliminary studies indicate moderate toxicity levels; however, further investigation is necessary to determine safe dosage ranges for therapeutic use.

Comparison with Similar Compounds

2,3-Dihydro-1H-indol-1-yl(2-pyrrolidinyl)-methanone Hydrochloride

- Molecular Formula : C₁₃H₁₇ClN₂O

- Molecular Weight : 252.75 g/mol

- Key Differences : Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring). The smaller ring size reduces steric hindrance but may decrease binding affinity due to reduced conformational flexibility.

- Applications : Used in fine chemical synthesis and as a precursor for indole-based pharmacophores .

Piperidino(3-piperidinyl)methanone Hydrochloride

(2-Chloro-3-pyridinyl)(2,3-dihydro-1H-indol-1-yl)-methanone

GSK 199 (Hydrochloride)

- Molecular Formula : C₂₄H₂₈N₆O₂·HCl

- Molecular Weight : 469.0 g/mol

- Key Differences : Incorporates a benzimidazole-pyrrolopyridine core, increasing molecular complexity and likely targeting G protein-coupled receptors (GPCRs).

- Applications : Investigated as a CNS drug candidate for neurodegenerative disorders .

3,4-Dihydro-1(2H)-quinolinyl(3-piperidinyl)-methanone Hydrochloride

- Molecular Formula: Not explicitly listed (quinoline derivative).

- Key Differences: Replaces indole with a quinoline ring, enhancing π-π stacking but possibly reducing blood-brain barrier penetration.

- Applications: Potential use in oncology or infectious diseases due to quinoline’s DNA intercalation properties .

Structural and Functional Analysis

Structural Variations and Pharmacological Implications

| Compound | Core Structure | Substituent | Key Pharmacological Feature |

|---|---|---|---|

| Target Compound | Indole + Piperidine | Hydrochloride salt | Enhanced solubility, CNS activity |

| 2-Pyrrolidinyl Analog | Indole + Pyrrolidine | Smaller ring size | Reduced steric hindrance, lower MW |

| Piperidino(3-piperidinyl)methanone | Dual Piperidine | No aromatic system | Limited receptor binding, synthetic utility |

| Chloropyridine-Indole Hybrid | Indole + Chloropyridine | Electrophilic chlorine | Kinase inhibition potential |

Physicochemical Properties

| Property | Target Compound | 2-Pyrrolidinyl Analog | GSK 199 (Hydrochloride) |

|---|---|---|---|

| Molecular Weight (g/mol) | Not explicitly listed* | 252.75 | 469.0 |

| Solubility (HCl Salt) | High | High | Moderate |

| Aromatic Systems | 1 (Indole) | 1 (Indole) | 2 (Benzimidazole, Pyrrolopyridine) |

| Ring Flexibility | Moderate | Low (5-membered ring) | High (Multiple rings) |

*Note: Molecular weight for the target compound is inferred to be ~280–300 g/mol based on analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.